molecular formula C12H17N3O3S B4827912 ethyl [(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

ethyl [(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

Cat. No.: B4827912
M. Wt: 283.35 g/mol
InChI Key: XMYRNOBSKJPAFD-UHFFFAOYSA-N
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Description

Ethyl (5-cyclohexyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C₁₂H₁₇N₃O₃S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-cyclohexyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of cyclohexylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-cyclohexyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl (5-cyclohexyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of DNA replication in microbial and cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (5-cyclohexyl-1,3,4-thiadiazol-2-yl)aminoacetate include other 1,3,4-thiadiazole derivatives such as:

Uniqueness

What sets ethyl (5-cyclohexyl-1,3,4-thiadiazol-2-yl)aminoacetate apart from other similar compounds is its unique combination of the cyclohexyl group and the ethoxyacetate moiety.

Properties

IUPAC Name

ethyl 2-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-2-18-11(17)9(16)13-12-15-14-10(19-12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYRNOBSKJPAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

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